molecular formula C21H20N4O3S B2386731 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 714944-19-1

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2386731
CAS No.: 714944-19-1
M. Wt: 408.48
InChI Key: PCBKMFMZWDQXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a furan ring, a quinoxaline moiety, and a benzenesulfonamide group, making it a versatile molecule for various research and industrial purposes.

Scientific Research Applications

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their pharmacological activities and potential applications in the medicinal, pharmaceutical, and agriculture industry . This could pave the way for the development of new drugs and treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is further reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoxaline moiety can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic with a quinoxaline moiety.

    Echinomycin: A quinoxaline-containing antibiotic.

    Atinoleutin: A quinoxaline derivative with anticancer properties.

    Levomycin: Another quinoxaline-based antibiotic.

    Carbadox: A quinoxaline antibiotic used in veterinary medicine.

Uniqueness

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring, quinoxaline moiety, and benzenesulfonamide group. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKMFMZWDQXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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